Methyl 2-[5-Methyl-3-oxo-2-(4-pyridyl)-2,3-dihydro-4-pyrazolyl]acetate
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Overview
Description
Methyl 2-[5-Methyl-3-oxo-2-(4-pyridyl)-2,3-dihydro-4-pyrazolyl]acetate is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[5-Methyl-3-oxo-2-(4-pyridyl)-2,3-dihydro-4-pyrazolyl]acetate typically involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide, followed by cyclization and esterification steps . The reaction conditions often include refluxing in ethanol with a basic catalyst such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-Methyl-3-oxo-2-(4-pyridyl)-2,3-dihydro-4-pyrazolyl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce hydroxylated pyrazoles .
Scientific Research Applications
Methyl 2-[5-Methyl-3-oxo-2-(4-pyridyl)-2,3-dihydro-4-pyrazolyl]acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Agrochemicals: Pyrazole derivatives, including this compound, are explored for their potential as pesticides and herbicides.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-[5-Methyl-3-oxo-2-(4-pyridyl)-2,3-dihydro-4-pyrazolyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction . Additionally, it can modulate receptor activity by binding to receptor sites and altering cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-2-phenylacetate: Another ester derivative with a similar structure but different biological activities.
2-Pyridylacetic acid methyl ester: A compound with a pyridine ring and ester functional group, similar to the pyrazole derivative.
Uniqueness
Methyl 2-[5-Methyl-3-oxo-2-(4-pyridyl)-2,3-dihydro-4-pyrazolyl]acetate is unique due to its specific pyrazole structure, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C12H13N3O3 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl 2-(5-methyl-3-oxo-2-pyridin-4-yl-1H-pyrazol-4-yl)acetate |
InChI |
InChI=1S/C12H13N3O3/c1-8-10(7-11(16)18-2)12(17)15(14-8)9-3-5-13-6-4-9/h3-6,14H,7H2,1-2H3 |
InChI Key |
RLJYEEGGSKNLGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=NC=C2)CC(=O)OC |
Origin of Product |
United States |
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